molecular formula C11H7F3N2OS B3737559 (5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3737559
M. Wt: 272.25 g/mol
InChI Key: SFHIAFGYGLAKBJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-Imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group adds to its chemical stability and reactivity, making it a compound of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-Imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-2-imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to the inhibition of microbial growth or cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as increased chemical resistance or enhanced mechanical strength. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (5E)-2-imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The compound can also interfere with cellular pathways, leading to the disruption of normal cellular functions and ultimately causing cell death in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Another member of the thiazolidinone family, known for its use in antidiabetic drugs.

    2-Imino-4-thiazolidinone: Similar structure but lacks the trifluoromethyl group, leading to different reactivity and applications.

    3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of (5E)-2-imino-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one.

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group enhances the compound’s chemical stability, reactivity, and biological activity, making it a unique and valuable compound in various scientific fields.

Properties

IUPAC Name

(5E)-2-amino-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-5H,(H2,15,16,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHIAFGYGLAKBJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5E)-2-IMINO-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.